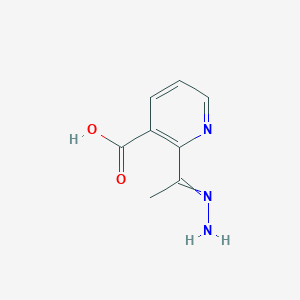![molecular formula C15H12ClN3S B14240951 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365429-06-7](/img/structure/B14240951.png)
4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl group and the thiazole ring imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chlorophenyl and pyridine groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the thiazole or pyridine rings, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Applications De Recherche Scientifique
4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of novel polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)-2-methyl-1,3-thiazole: Shares the thiazole ring and chlorophenyl group but lacks the pyridine moiety.
2-Amino-4-(3-chlorophenyl)thiazole: Similar structure but with an amino group directly attached to the thiazole ring.
Uniqueness: 4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is unique due to the combination of the thiazole and pyridine rings, along with the chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
365429-06-7 |
|---|---|
Formule moléculaire |
C15H12ClN3S |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
4-[4-(3-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H12ClN3S/c1-9-19-14(10-3-2-4-12(16)7-10)15(20-9)11-5-6-18-13(17)8-11/h2-8H,1H3,(H2,17,18) |
Clé InChI |
FZDWJBVVZOPAQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
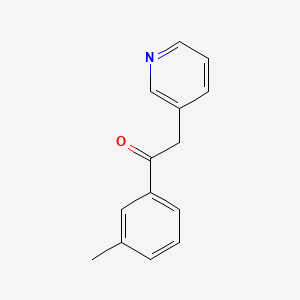
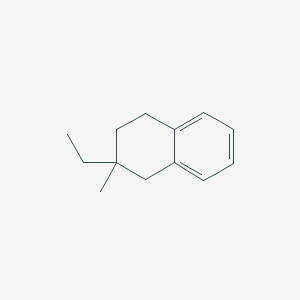
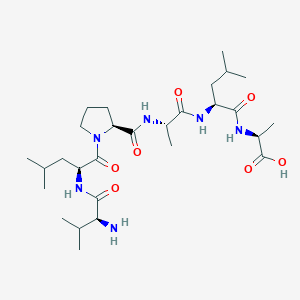
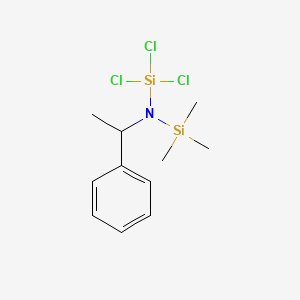

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)


![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
